(S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride
Overview
Description
“(S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride” is a chemical compound with the CAS Number: 2567496-44-8 . It has a molecular weight of 168.62 . The IUPAC name for this compound is methyl (2-aminopropyl)carbamate hydrochloride .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of an appropriately substituted benzyl methyl ketone with the substituted phenoxy amine, followed by reduction of the resulting imino compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H12N2O2.ClH/c1-4(6)3-7-5(8)9-2;/h4H,3,6H2,1-2H3,(H,7,8);1H . This code provides a specific description of the molecule’s structure.Chemical Reactions Analysis
While specific chemical reactions involving “(S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride” are not available, similar compounds such as amphetamines serve as a common structural template for hallucinogens and psychostimulants .Physical And Chemical Properties Analysis
This compound is a powder with a storage temperature of 4 degrees Celsius .Scientific Research Applications
Production of Functionalised Carbamates
Guijarro, Ortiz, and Yus (1996) demonstrated the use of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate in generating functionalised carbamates. The reaction with lithium powder and various electrophiles in THF at −78°C leads to functionalised carbamates upon hydrolysis with water. This highlights another scientific application of derivatives of tert-butyl carbamate in synthetic organic chemistry (Guijarro, Ortiz, & Yus, 1996).
Protective Group in Synthesis
The tert-butyl carbamate moiety serves as an essential protective group in synthetic pathways. Pak and Hesse (1998) described the synthesis of a penta-N-protected polyamide derivative, involving the use of tert-butyl carbamate as a protecting group. This enables selective deprotection and functional modification of the compound, proving the compound's significant role in complex molecule synthesis (Pak & Hesse, 1998).
Chemoselective Transformation
Sakaitani and Ohfune (1990) investigated the chemoselective transformation of amino protecting groups via tert-butyldimethylsilyl carbamates. The N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate), derived from common amino protecting groups, reacts with electrophiles to yield N-ester type compounds efficiently. This demonstrates the compound's utility in selective chemical transformations (Sakaitani & Ohfune, 1990).
Safety And Hazards
properties
IUPAC Name |
tert-butyl N-[(2S)-2-aminopropyl]carbamate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2.ClH/c1-6(9)5-10-7(11)12-8(2,3)4;/h6H,5,9H2,1-4H3,(H,10,11);1H/t6-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKQBPNSELZLGM-RGMNGODLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)OC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CNC(=O)OC(C)(C)C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-Butyl (2-aminopropyl)carbamate hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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